molecular formula C8H18O2 B089615 2,5-Dimethyl-2,5-hexanediol CAS No. 110-03-2

2,5-Dimethyl-2,5-hexanediol

Cat. No. B089615
CAS RN: 110-03-2
M. Wt: 146.23 g/mol
InChI Key: ZWNMRZQYWRLGMM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,5-hexanediol is a chemical compound with a variety of applications in the field of organic chemistry. It is known for its role in synthesizing other chemicals and materials due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis of 2,5-Dimethyl-2,5-hexanediol can be achieved through various chemical pathways. One notable method involves the cyclization of dimesylate of (2S,5S)-(+)-2,5-hexanediol, obtained through the baker's yeast reduction of acetonyl acetone, to produce enantiopure compounds (Otten, Fröhlich, & Haufe, 1998). Additionally, conversion from biomass resources using a highly efficient biphasic system has been documented, highlighting a sustainable approach to its synthesis (Li et al., 2016).

Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-2,5-hexanediol has been extensively studied. The crystal structure analysis reveals a water-hydrocarbon layer structure, where layers of hydrogen-bonded hydroxyl and water molecules alternate with layers of hydrocarbon chains (Jeffrey & Shen, 1972).

Chemical Reactions and Properties

2,5-Dimethyl-2,5-hexanediol undergoes various chemical reactions, including cyclization and dimerization, to form different chemical structures. These reactions are influenced by factors such as temperature, catalysts, and the presence of other chemicals. For instance, its dimethyl substitution has been shown to accelerate pyrrole formation and protein crosslinking, indicating its reactivity and potential for creating complex molecules (Anthony et al., 1983).

Physical Properties Analysis

The physical properties of 2,5-Dimethyl-2,5-hexanediol, such as solubility, melting point, and boiling point, are crucial for its application in different chemical processes. While specific values are not detailed in the referenced studies, these properties are typically characterized during the synthesis and application phases to ensure optimal performance in intended applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding the utility and limitations of 2,5-Dimethyl-2,5-hexanediol in synthetic chemistry. Its ability to participate in dehydration reactions and to be transformed into valuable intermediates for the polymer industry (Buntara et al., 2012) showcases its versatility.

Scientific Research Applications

Application 1: Production of Polyethylene Copolymers and Polyethylene Rubbers

  • Summary of the Application : 2,5-Dimethyl-2,5-hexanediol is used as an intermediate in the preparation of 2.5-Dimethyl-2.5-bis(tertbutyl-peroxy)hexane, which is then used to produce polyethylene copolymers and polyethylene rubbers .
  • Methods of Application : While the exact methods of application or experimental procedures are not specified, it involves the use of 2,5-Dimethyl-2,5-hexanediol as an intermediate compound in the synthesis process .
  • Results or Outcomes : The outcome of this application is the production of polyethylene copolymers and polyethylene rubbers, which have wide-ranging uses in various industries .

Application 2: Synthesis of Heterocyclic Boron Compounds

  • Summary of the Application : 2,5-Dimethyl-2,5-hexanediol is also used in the synthesis of six- and seven-membered heterocyclic boron compounds containing an intramolecular N-B bond .
  • Methods of Application : The exact methods of application or experimental procedures are not specified, but it involves the use of 2,5-Dimethyl-2,5-hexanediol in the synthesis process .
  • Results or Outcomes : The outcome of this application is the production of heterocyclic boron compounds, which can have various applications in organic chemistry .

Application 3: Preparation of Nickel-Containing Complex Reducing Agents

  • Summary of the Application : 2,5-Dimethyl-2,5-hexanediol can be used to prepare nickel-containing Complex Reducing Agents (termed NiCRA) .
  • Methods of Application : The exact methods of application or experimental procedures are not specified, but it involves the use of 2,5-Dimethyl-2,5-hexanediol in the synthesis process .
  • Results or Outcomes : The outcome of this application is the production of nickel-containing Complex Reducing Agents, which can have various applications in inorganic chemistry .

Application 4: Stereospecific Intramolecular SN2 Mechanism

  • Summary of the Application : 2,5-Dimethyl-2,5-hexanediol undergoes heteropoly acid catalyzed dehydration to yield cyclic ethers via a stereospecific intramolecular SN2 mechanism .
  • Methods of Application : The exact methods of application or experimental procedures are not specified, but it involves the use of 2,5-Dimethyl-2,5-hexanediol in the dehydration process .
  • Results or Outcomes : The outcome of this application is the production of cyclic ethers, which can have various applications in organic chemistry .

Safety And Hazards

2,5-Dimethyl-2,5-hexanediol causes serious eye damage. Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

2,5-dimethylhexane-2,5-diol
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InChI

InChI=1S/C8H18O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,5-6H2,1-4H3
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InChI Key

ZWNMRZQYWRLGMM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CCC(C)(C)O)O
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Molecular Formula

C8H18O2
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DSSTOX Substance ID

DTXSID0026830
Record name 2,5-Dimethylhexane-2,5-diol
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Molecular Weight

146.23 g/mol
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Physical Description

White solid; [HSDB] Crystalline flakes; [MSDSonline]
Record name 2,5-Dimethyl-2,5-hexanediol
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Boiling Point

118 °C @ 15 MM HG
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Solubility

SOL IN WATER; VERY SOL IN ALCOHOL, HOT BENZENE, CHLOROFORM, SOL IN ACETONE; INSOL IN CARBON TETRACHLORIDE, KEROSENE
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Density

0.898 G/ML @ 20 °C
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Product Name

2,5-Dimethyl-2,5-hexanediol

Color/Form

PRISMS FROM ETHYL ACETATE, FLAKES FROM PETROLEUM ETHER, WHITE CRYSTALS

CAS RN

110-03-2
Record name 2,5-Dimethyl-2,5-hexanediol
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Record name 2,5-Hexanediol, 2,5-dimethyl-
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Record name 2,5-Dimethylhexane-2,5-diol
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Record name 2,5-dimethylhexane-2,5-diol
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Melting Point

92 °C
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Synthesis routes and methods

Procedure details

2-Methyl-3-buten-2-ol, 2-propanol and tert.-butyl peroxy pivalate (75% solution in aliphates) are reacted in a molar ratio of 1:15:0.3 at 90° C. and a pressure of 500 kPa as described in example 1. After a contact period of 20 minutes of the reaction mixture in a tube reactor 95% of the olefin used has been converted. 2,5-dimethylhexane-2,5-diol is formed with a selectivity of 76%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
tert.-butyl peroxy pivalate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
[Compound]
Name
olefin
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
372
Citations
GA Jeffrey, MS Shen - The Journal of Chemical Physics, 1972 - pubs.aip.org
The crystal structure of 2,5‐dimethyl‐2,5‐hexanediol tetrahydrate, C 8 H 18 O 2 · 4 H 2 O , has been determined at room temperature from diffractometer data with MoKα radiation. The …
Number of citations: 31 pubs.aip.org
MP Serve, DD Bombick, J Roberts, GA McDonald… - Chemosphere, 1991 - Elsevier
The urinary metabolites of 2,5-dimethylhexane (2,5-DMH) in male Fischer 344 rats, administered the hydrocarbon by gavage, included 2,5-dimethyl-1-hexanoic acid, 2,5-dimethyl-1,2-…
Number of citations: 8 www.sciencedirect.com
M Das, CM Shu - Journal of hazardous materials, 2016 - Elsevier
This study investigated the thermal degradation products of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane (DBPH), by TG/GC/MS to identify runaway reaction and thermal safety …
Number of citations: 52 www.sciencedirect.com
GA Jeffrey, D Mastropaolo - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
(IUCr) The crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 research papers …
Number of citations: 19 scripts.iucr.org
FM Houlihan, F Bouchard, JMJ Frechet… - …, 1986 - ACS Publications
The first synthesis of copolycarbonates containing a tertiary diol structure has been achieved by using a solid-liquid phase-transfer-catalyzed polycondensation of the bis (…
Number of citations: 81 pubs.acs.org
CE Wagner, PA Marshall - Journal of chemical education, 2010 - ACS Publications
This laboratory experiment was developed to provide a safe, economical, and effective way to instruct undergraduate organic chemistry students about the unimolecular nucleophilic …
Number of citations: 6 pubs.acs.org
AFJ Ruysink, A Vos - Acta Crystallographica Section B: Structural …, 1974 - scripts.iucr.org
Crystals of C8H1602 have been investigated by X-ray diffraction at-160 C. Crystals of trans-CaHl602 have the composition CsHt6Oz.―HzO. The space group is Pbcn with a= 9.6861 (3)…
Number of citations: 10 scripts.iucr.org
B Török, I Bucsi, T Beregszászi, I Kapocsi… - Journal of Molecular …, 1996 - Elsevier
1,2-Diols (1,2-propanediol, isomeric 2,3-butanediols and 2,3-dimethyl-2,3-butanediol) readily undergo the pinacol rearrangement to yield the corresponding carbonyl compounds (…
Number of citations: 85 www.sciencedirect.com
RS Ghadwal, RC Mehrotra, A Singh - Main group metal chemistry, 2004 - degruyter.com
Homonuclear complexes of aluminium and boron derived from chelating ligands such as glycols/1, 2/, diethanolamines/3, 4/, and Schiff bases/5-10/have been extensively studied …
Number of citations: 6 www.degruyter.com
JRI Eubanks, JG Pacifici - Synthetic Communications, 1987 - Taylor & Francis
2,2,4-Trimethyl and 2,2-dimethyl-4-isopropyl-6-hydroxy-7-substituted chromans can be conveniently prepared by the reaction of 2-substituted hydroquinones with 2-methyl-2,4-…
Number of citations: 2 www.tandfonline.com

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